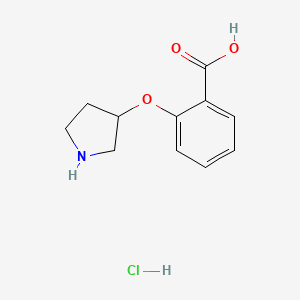![molecular formula C11H12N2S B13589142 2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)
2-(Azetidin-3-ylmethyl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-ylmethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring fused with an azetidine moiety. Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The azetidine ring, a four-membered nitrogen-containing ring, adds unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylmethyl)benzo[d]thiazole typically involves the formation of the benzothiazole ring followed by the introduction of the azetidine moiety. One common method involves the cyclization of 2-aminothiophenol with α-haloketones to form the benzothiazole ring. Subsequently, the azetidine ring can be introduced via nucleophilic substitution reactions using azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-3-ylmethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-ylmethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-ylmethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity. The azetidine moiety may enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: Lacks the azetidine ring but shares the benzothiazole core structure.
2-(Azetidin-3-yl)benzothiazole: Similar structure but with different substitution patterns.
Thiazole derivatives: Compounds with variations in the thiazole ring structure.
Uniqueness
2-(Azetidin-3-ylmethyl)benzo[d]thiazole is unique due to the presence of both the benzothiazole and azetidine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and development, offering opportunities for the creation of novel therapeutic agents.
Eigenschaften
Molekularformel |
C11H12N2S |
|---|---|
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
2-(azetidin-3-ylmethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H12N2S/c1-2-4-10-9(3-1)13-11(14-10)5-8-6-12-7-8/h1-4,8,12H,5-7H2 |
InChI-Schlüssel |
CSQDYVYPAXBRAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)CC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)
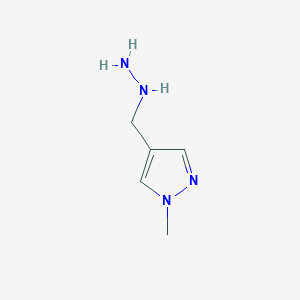

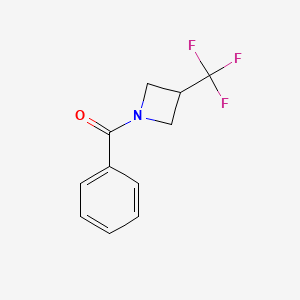
![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
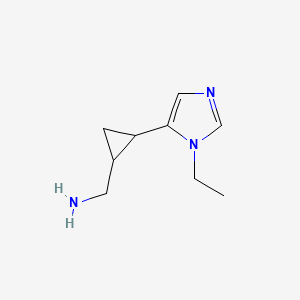

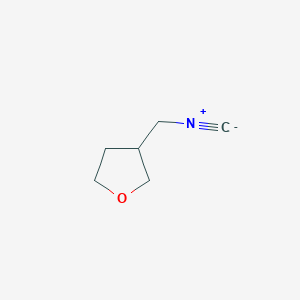
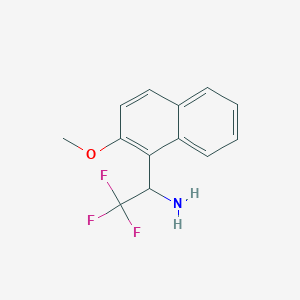
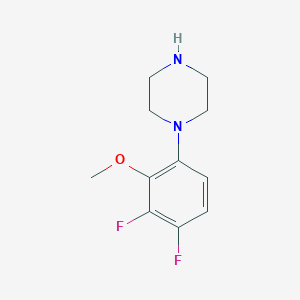
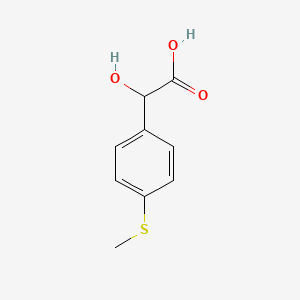
![1-Oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B13589158.png)
